SAR125844

Description

MET Tyrosine Kinase Inhibitor this compound is an inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Upon intravenous administration, c-Met inhibitor this compound binds to c-Met, thereby disrupting c-Met-mediated signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in a variety of cancers, plays an important role in tumor cell proliferation, survival, invasion, metastasis and tumor angiogenesis.

SAR-125844 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits MET tyrosine kinase; structure in first source

Properties

IUPAC Name |

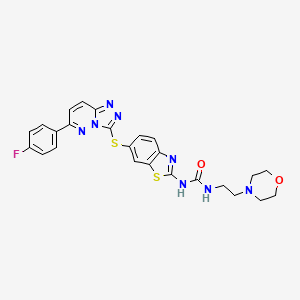

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUNTQOXRXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031348 | |

| Record name | SAR-125844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116743-46-4 | |

| Record name | SAR-125844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116743464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-125844 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAR-125844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAR-125844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH93U6NIJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SAR125844: A Selective MET Receptor Tyrosine Kinase Inhibitor - A Technical Guide

This technical guide provides an in-depth overview of SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of MET inhibitors. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.

Introduction

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, often through MET gene amplification, mutation, or overexpression, is a known driver in various human cancers, including gastric, lung, and liver cancers.[2][3] This makes the MET kinase an attractive target for cancer therapy.

This compound is a triazolopyridazine derivative developed as a potent and selective, ATP-competitive inhibitor of the MET kinase, intended for intravenous administration.[4][5] Preclinical studies have demonstrated its ability to inhibit both wild-type and mutated forms of MET, leading to the suppression of downstream signaling pathways and potent antitumor activity in MET-dependent cancer models.[1][4]

Mechanism of Action

Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, Y1349, and Y1356), leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1] These pathways are critical for promoting cell growth, survival, and metastasis.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and subsequent activation.[5][6] This blockade of the initial signaling event leads to the inhibition of the downstream PI3K/AKT and RAS/MAPK pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in tumors that are addicted to the MET signaling pathway.[4]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Biochemical Activity

This compound demonstrates potent inhibitory activity against wild-type MET and several clinically relevant mutants. Its selectivity was assessed against a broad panel of human kinases.

| Kinase Target | IC50 (nmol/L) | Reference |

| MET (Wild-Type) | 4.2 | [4] |

| MET (H1094Y) | 0.22 | [1] |

| MET (Y1235D) | 1.7 | [4] |

| MET (M1250T) | 6.5 | [4] |

| MET (L1195V) | 65 | [1] |

| MET (D1228H) | 81 | [1] |

| TRKA/NTRK1 | 39 | [1] |

| PDGFRα-V561D | 55 | [1] |

| AXL | 87 | [1] |

| MER | 105 | [1] |

| TRKB/NTRK2 | 280 | [1] |

| Aurora A | 320 | [6] |

| RON | ~740 | [6] |

| Aurora B | 820 | [6] |

| Table 1: Biochemical Inhibitory Activity of this compound |

Cellular Activity

In cell-based assays, this compound effectively inhibits MET autophosphorylation and shows potent antiproliferative effects in MET-amplified cancer cell lines.

| Cell Line | Cancer Type | MET Status | Assay | IC50 (nmol/L) | Reference |

| Hs 746T | Gastric | Amplified (29 copies) | pMET Inhibition | 1.4 | [1] |

| SNU-5 | Gastric | Amplified (13 copies) | pMET Inhibition | 3.9 | [1] |

| MKN-45 | Gastric | Amplified (21 copies) | pMET Inhibition | 5.1 | [1] |

| SNU-5 | Gastric | Amplified | Apoptosis (EC50) | 6 | [1] |

| MNNG/HOS | Osteosarcoma | TPR-MET Fusion | Proliferation | 14 | [1] |

| U-87 MG | Glioblastoma | HGF Autocrine Loop | Proliferation | 25 | [1] |

| Table 2: Cellular Activity of this compound |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

MET Kinase Activity Assay (HTRF)

This assay quantifies the kinase activity of purified MET enzyme.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a biotinylated tyrosine kinase substrate by the MET enzyme. The signal is generated by the proximity of a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

-

Procedure:

-

Reaction Setup: In a 384-well plate, the test compound (this compound) is pre-incubated with the purified MET kinase enzyme in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).

-

Kinase Reaction: The reaction is initiated by adding a mixture of the biotinylated substrate (e.g., TK Substrate-biotin) and ATP. The plate is incubated at room temperature to allow for phosphorylation.

-

Detection: The reaction is stopped by adding a detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

Signal Measurement: After a final incubation period at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phospho-MET ELISA

This assay measures the level of MET phosphorylation within whole cells.

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture total MET protein from cell lysates and detect the phosphorylated form using a specific antibody.

-

Procedure:

-

Cell Treatment: MET-amplified cells (e.g., Hs 746T, SNU-5) are seeded in multi-well plates and treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

ELISA:

-

The wells of an ELISA plate are pre-coated with a capture antibody against total MET.

-

Cell lysates are added to the wells, and total MET protein is captured.

-

After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues on MET (e.g., anti-phospho-Met Tyr1234/1235) is added.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then added to bind to the detection antibody.

-

A TMB substrate is added, and the colorimetric reaction is stopped with an acid solution.

-

-

Signal Measurement: The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The signal is normalized to the total protein concentration in the lysate, and IC50 values are determined from the dose-response curve.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction.

-

Procedure:

-

Cell Plating: Cancer cell lines are seeded in opaque-walled 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of this compound concentrations and incubated for a prolonged period (e.g., 96 hours).

-

Assay:

-

The plate and its contents are equilibrated to room temperature.

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Signal Measurement: Luminescence is recorded using a luminometer.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human tumor cells are implanted into immunodeficient mice to grow as xenografts. The effect of this compound on tumor growth is then assessed.

-

Procedure:

-

Cell Implantation: MET-amplified human gastric cancer cells (e.g., 20 x 10⁶ SNU-5 or Hs 746T cells) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 200–400 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered intravenously, often as a nanosuspension formulation, at various doses and schedules (e.g., daily or every two days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

-

Pharmacodynamic Analysis: At specified time points, tumors can be harvested to analyze the inhibition of MET phosphorylation and downstream signaling pathways (pAKT, pMEK) via ELISA or immunohistochemistry.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumor growth inhibition is calculated.

-

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in tumor-bearing mice revealed that this compound has a large volume of distribution and moderate total plasma clearance.[1] A nanosuspension formulation was developed to achieve a long duration of MET kinase inhibition, lasting up to 7 days.[4]

In xenograft models using MET-amplified gastric cancer cell lines (SNU-5 and Hs 746T), intravenous treatment with this compound resulted in potent, dose-dependent tumor regression at well-tolerated doses, without significant body weight loss.[4] Pharmacodynamic analyses confirmed that this compound administration led to a complete and sustained inhibition of MET phosphorylation in the tumors, which correlated with the inhibition of downstream PI3K and MAPK pathways.[1]

Clinical Development

The favorable preclinical profile of this compound supported its advancement into clinical trials. A Phase I dose-escalation study (NCT01391533) was conducted in patients with advanced solid tumors to determine the maximum tolerated dose and evaluate its safety and pharmacokinetic profile.[7][8] The study also included expansion cohorts for patients with MET-amplified tumors.[9] Subsequently, a Phase II study (NCT02435121) was initiated to evaluate the efficacy of this compound in patients with non-small-cell lung cancer (NSCLC) with MET amplification.[3]

Conclusion

This compound is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase. It has demonstrated strong preclinical activity, effectively inhibiting MET signaling and promoting tumor regression in MET-amplified cancer models. Its favorable safety and pharmacokinetic profile have warranted its investigation in clinical settings for patients with MET-driven malignancies. This guide provides a comprehensive summary of the technical data and methodologies that form the basis of its development.

References

- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xenograft models and treatment protocol [bio-protocol.org]

- 3. promega.com [promega.com]

- 4. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 6. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]

- 7. promega.com [promega.com]

- 8. PathScan® Phospho-Met (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Downstream Signaling Effects of SAR125844 on the PI3K/AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2] Activation of the MET pathway triggers a cascade of downstream signaling events, prominently featuring the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.[1] This technical guide provides an in-depth analysis of the downstream effects of this compound, with a specific focus on its modulation of the PI3K/AKT signaling cascade. We will explore its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating these effects.

Introduction to this compound and the MET/PI3K/AKT Axis

The MET proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a critical role in normal cellular functions and is frequently dysregulated in oncology.[3] Upon binding its ligand, HGF, the MET receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[6][7]

This compound is a triazolopyridazine derivative developed as a selective inhibitor of MET kinase activity for intravenous administration.[1] By binding to MET, this compound disrupts the downstream signaling cascades initiated by its activation, thereby inhibiting tumor cell proliferation and survival, particularly in tumors that exhibit MET gene amplification or pathway addiction.[1][2][3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] It exhibits high potency and selectivity for MET, including its wild-type and mutated forms (M1250T and Y1235D).[1][2] The primary mechanism involves the inhibition of MET autophosphorylation, which is the initial and critical step in the activation of its downstream signaling pathways.[1][2] By preventing this autophosphorylation, this compound effectively blocks the signal transduction to key downstream effectors, including those in the PI3K/AKT pathway.

Quantitative Data on this compound Activity

Preclinical studies have demonstrated the potent and selective activity of this compound in various cancer cell lines, particularly those with MET gene amplification. The following tables summarize key quantitative findings.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Kinase Activity) | 4.2 nmol/L | Wild-type MET | [1] |

| IC50 (Cell Proliferation) | 1-7 nmol/L | MET-amplified cell lines | [1] |

| EC50 (Apoptosis) | 6 nmol/L | SNU-5 (gastric cancer) | [1] |

| IC50 (TPR-MET fusion) | 14 nmol/L | MNNG/HOS (osteosarcoma) | [1] |

| IC50 (HGF-induced proliferation) | 25 nmol/L | U-87 MG (glioblastoma) | [1] |

Table 1: In Vitro Activity of this compound

| Tumor Model | Treatment | Effect on p-AKT (S473) | Reference |

| SNU-5 Xenograft | 45 mg/kg this compound | Complete inhibition at 1h, partial at 24h | [1] |

| Hs 746T Xenograft | Intravenous this compound | Significant inhibition | [1][2] |

Table 2: In Vivo Pharmacodynamic Effects on the PI3K/AKT Pathway

Downstream Effects on the PI3K/AKT Pathway

Treatment of MET-amplified cancer cells with this compound leads to a significant and time-dependent inhibition of the PI3K/AKT pathway.[1][2] This is evidenced by a marked reduction in the phosphorylation of key downstream effectors. Specifically, a decrease in the phosphorylation of AKT at serine 473 (pAKTS473) is a consistent finding in both in vitro and in vivo models.[1] The inhibition of AKT activity subsequently impacts further downstream targets, such as the mammalian target of rapamycin (mTOR) and its substrate, the ribosomal protein S6, leading to reduced cell proliferation and survival.

Experimental Protocols

Western Blotting for Phosphorylated AKT (p-AKT)

This protocol is designed to detect the phosphorylation status of AKT in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[9][10]

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Culture MET-amplified cells (e.g., SNU-5, Hs 746T) and treat with various concentrations of this compound for desired time points. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following treatment with this compound.[11][12]

Materials:

-

96-well cell culture plates.

-

MET-amplified cancer cell lines.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution).[13]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72-96 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent and selective MET inhibitor that effectively targets MET-driven cancers by disrupting downstream signaling pathways. A key consequence of this compound activity is the robust inhibition of the PI3K/AKT pathway, a critical mediator of tumor cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the downstream effects of this compound and other MET inhibitors on this crucial signaling axis. Understanding these molecular mechanisms is paramount for the continued development and clinical application of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Counting & Health Analysis [sigmaaldrich.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Potent and Selective MET Inhibitor SAR125844: A Technical Guide to its Impact on RAS/MAPK Signaling in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. It is designed to offer researchers and drug development professionals a comprehensive understanding of this compound's mechanism of action, with a particular focus on its effects on the RAS/MAPK and PI3K/AKT signaling pathways in cancer cells. This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further investigation and development of MET-targeted therapies.

Executive Summary

Activation of the MET receptor tyrosine kinase, through gene amplification or mutation, is a known driver of tumorigenesis and metastasis in various cancers. This compound is a triazolopyridazine derivative developed for intravenous administration that demonstrates high selectivity and potent, nanomolar activity against both wild-type and mutated MET kinase.[1] Preclinical studies have shown that this compound effectively inhibits MET autophosphorylation, leading to a significant downstream blockade of the RAS/MAPK and PI3K/AKT signaling pathways.[2] This targeted inhibition translates to potent anti-proliferative and pro-apoptotic effects in cancer cell lines with MET gene amplification.[3] In vivo studies using MET-amplified human gastric tumor xenograft models have further confirmed the dose-dependent tumor regression upon treatment with this compound.[3][4] This guide synthesizes the key findings from these preclinical evaluations to provide a detailed resource for the scientific community.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against MET kinase and its impact on the proliferation of various cancer cell lines.

Table 1: Inhibition of MET Kinase Autophosphorylation by this compound

| Cell Line | Cancer Type | MET Gene Copy Number | IC50 (nmol/L) | 95% Confidence Interval |

| Hs 746T | Gastric Cancer | 29 | 1.4 | Not Reported |

| SNU-5 | Gastric Cancer | 13 | 3.9 | Not Reported |

| MKN-45 | Gastric Cancer | 21 | 5.1 | Not Reported |

| Kinase Type | - | - | IC50 (nmol/L) | - |

| Wild-type MET | - | - | 4.2 | - |

| M1250T mutant MET | - | - | 6.5 | - |

| Y1235D mutant MET | - | - | 1.7 | - |

Data sourced from Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.

Table 2: Anti-proliferative Activity of this compound in MET-Amplified and Non-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | MET Gene Amplification | IC50 (nmol/L) |

| Hs 746T | Gastric | Yes | 3 |

| SNU-5 | Gastric | Yes | 6 |

| MKN-45 | Gastric | Yes | 7 |

| EBC-1 | Lung | Yes | 1 |

| NCI-H1573 | Lung | Yes | >10,000 |

| A549 | Lung | No | >10,000 |

| HCT116 | Colon | No | >10,000 |

| PC-3 | Prostate | No | >10,000 |

Data sourced from the supplementary materials of Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.

Table 3: Impact of this compound on Downstream Signaling Pathways in Hs 746T Xenograft Model

| Downstream Protein | Inhibition at 20 mg/kg |

| p-AKT | 60% - 80% |

| p-ERK1/2 | 60% - 80% |

Data represents the percentage of inhibition observed 24 hours after a single intravenous administration of this compound. Sourced from Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Phosphorylated and Total Protein Analysis

This protocol was used to assess the inhibition of MET autophosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK.

-

Cell Lysis:

-

Treat MET-amplified cancer cells (e.g., Hs 746T, SNU-5) with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-MET (Tyr1234/1235)

-

Total MET

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal.

-

Cell Viability Assay (MTT Assay)

This assay was employed to determine the anti-proliferative effects of this compound.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.

-

Cell Treatment:

-

Treat MET-amplified cells (e.g., SNU-5) with this compound at various concentrations for 48 to 72 hours.

-

-

Cell Staining:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Identify cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Cell Migration Assay (Transwell Assay)

This assay was utilized to assess the effect of this compound on HGF-induced cell migration.

-

Assay Setup:

-

Use a transwell chamber with an 8.0 µm pore size polycarbonate membrane.

-

Add media containing a chemoattractant (e.g., 50 ng/mL HGF) to the lower chamber.

-

Seed cells (e.g., PC-3) in serum-free media in the upper chamber.

-

-

Compound Treatment:

-

Add various concentrations of this compound to both the upper and lower chambers.

-

Incubate for 20-24 hours at 37°C.

-

-

Analysis of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with a 0.5% crystal violet solution.

-

Elute the stain and quantify the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound on the MET-driven signaling pathways.

Caption: A typical preclinical workflow for evaluating a MET inhibitor like this compound.

References

Investigating the Proapoptotic Activity of SAR125844: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the proapoptotic activity of SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. The following sections detail the mechanism of action, quantitative data from key experiments, and the methodologies employed to elucidate the proapoptotic effects of this compound in MET-driven tumor models.

Introduction to this compound and its Target: The MET Pathway

The MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes such as embryogenesis and tissue repair.[1] However, dysregulation of the MET/HGF signaling pathway is a common feature in various human cancers, promoting tumor initiation, growth, metastasis, and angiogenesis.[2][3] This pathway, upon activation, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell proliferation, survival, and motility.[2][4]

This compound is a triazolopyridazine derivative developed as a potent and selective intravenous inhibitor of the MET kinase.[2][3] Its therapeutic potential lies in its ability to disrupt the oncogenic signaling driven by MET, particularly in tumors characterized by MET gene amplification or pathway addiction.[2][3][5] A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on MET signaling for their survival.

Mechanism of Action: Inhibition of MET Signaling

This compound functions by binding to the MET receptor tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][5] This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in MET-dependent cancer cells.

Quantitative Analysis of Proapoptotic Activity

The proapoptotic and antiproliferative effects of this compound have been quantified in various MET-amplified cancer cell lines. The data presented below summarizes the key findings from in vitro studies.

Inhibition of MET Phosphorylation

This compound demonstrates potent, dose-dependent inhibition of MET autophosphorylation in MET-amplified gastric cancer cell lines.

| Cell Line | MET Gene Copies | IC50 (nmol/L) for MET Phosphorylation Inhibition |

| Hs 746T | 29 | 1.4 |

| SNU-5 | 13 | 3.9 |

| MKN-45 | 21 | 5.1 |

| Table 1: this compound Inhibition of MET Phosphorylation in MET-Amplified Gastric Cancer Cell Lines.[2] |

Induction of Apoptosis in SNU-5 Cells

Treatment of the MET-amplified SNU-5 gastric cancer cell line with this compound resulted in a time- and dose-dependent increase in apoptosis.

| Treatment Duration | EC50 for Apoptosis Induction (nmol/L) | Maximum Apoptosis (%) |

| 72 hours | 6 | 60 |

| Table 2: Proapoptotic Activity of this compound in SNU-5 Cells.[2] |

Antiproliferative Activity

This compound selectively inhibits the proliferation of cancer cell lines with MET gene amplification.

| Cell Line | MET Amplification Status | IC50 (nmol/L) for Proliferation Inhibition |

| EBC-1 | Amplified | Not specified in snippet |

| Hs 746T | Amplified | Not specified in snippet |

| SNU-5 | Amplified | Not specified in snippet |

| MKN-45 | Amplified | Not specified in snippet |

| NCI-H1993 | Amplified | Not specified in snippet |

| OE-33 | Amplified | Not specified in snippet |

| H-460 | Not Amplified | No impact observed |

| HCT116 | Not Amplified | No impact observed |

| Table 3: Selective Antiproliferative Activity of this compound.[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the proapoptotic activity of this compound.

Cell Lines and Culture

-

Cell Lines: MET-amplified human gastric tumor cell lines (SNU-5, Hs 746T, MKN-45) and non-MET-amplified cell lines (H-460, HCT116) were utilized.[2]

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay

The antiproliferative activity of this compound was assessed using either the CellTiter-Glo® Luminescent Cell Viability Assay or the 14C-thymidine incorporation method.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: SNU-5 cells were incubated with this compound for 24, 48, or 72 hours.[2]

-

Staining: Following treatment, cells were harvested and stained with Annexin V-Alexa Fluor 488 and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: The percentage of Annexin V-positive cells (indicating apoptosis) was quantified using a flow cytometer.

-

Data Analysis: The EC50 value, representing the concentration of this compound required to induce 50% of the maximal apoptotic response, was calculated from the dose-response data at the 72-hour time point.[2]

MET Phosphorylation Assay (Western Blot)

The inhibitory effect of this compound on MET autophosphorylation was determined in cell-based assays.

-

Cell Lysis: MET-amplified cells (Hs 746T, SNU-5, MKN-45) were treated with this compound for a specified time, followed by cell lysis to extract total protein.[2]

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated MET (pMET) and total MET.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.

-

Quantification: The band intensities were quantified, and the ratio of pMET to total MET was calculated to determine the inhibition of MET phosphorylation. IC50 values were derived from the dose-response curves.[2]

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a potent and selective inhibitor of the MET receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of MET autophosphorylation and the disruption of downstream PI3K/AKT and RAS/MAPK signaling pathways, leads to significant proapoptotic activity in cancer cells with MET gene amplification. The quantitative assays confirm the nanomolar efficacy of this compound in inducing apoptosis and inhibiting proliferation in these specific tumor cell populations. These findings underscore the therapeutic potential of this compound for the treatment of MET-addicted cancers.

References

- 1. The expanding role of the receptor tyrosine kinase MET as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facebook [cancer.gov]

SAR125844: A Potent and Selective MET Inhibitor for Tumor Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR125844, a selective inhibitor of the MET receptor tyrosine kinase, and its role in curbing tumor cell proliferation. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a triazolopyridazine derivative that acts as a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1][2] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[1] In numerous cancers, aberrant activation of the MET pathway, often through gene amplification or mutation, is a key driver of tumor initiation and progression.[1][2]

This compound exerts its anti-tumor effects by binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, both of which are critical for cell cycle progression and survival.[1][2] By blocking these signals, this compound induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis in tumor cells that are dependent on the MET pathway for their growth and survival.[1]

References

Preclinical Profile of SAR125844: A MET Kinase Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for SAR125844, a potent and selective inhibitor of the MET receptor tyrosine kinase, in the context of non-small cell lung cancer (NSCLC). The data presented herein is primarily derived from the seminal preclinical study by Burbridge and colleagues, offering insights into the compound's mechanism of action, in vitro efficacy, and the foundational methodologies employed in its evaluation. While clinical investigations have demonstrated activity in patients with MET-amplified NSCLC, this document focuses on the publicly available preclinical data that supported its clinical development.

In Vitro Efficacy and Mechanism of Action

This compound is a triazolopyridazine derivative designed for intravenous administration.[1][2] Preclinical studies have established its high potency and selectivity for the MET kinase.

Kinase Inhibitory Potency

This compound demonstrates nanomolar activity against wild-type MET kinase and key activating mutants. A broad kinase screen revealed high selectivity for MET, a critical attribute for minimizing off-target toxicities.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| MET (wild-type) | 4.2 |

| MET (M1250T mutant) | 6.5 |

| MET (Y1235D mutant) | 1.7 |

Data sourced from Burbridge et al., 2015.[1]

Cellular Activity in MET-Amplified NSCLC Cell Lines

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines, including NSCLC lines with MET gene amplification. The compound selectively inhibited the proliferation of MET-amplified cells with low nanomolar IC50 values.

Table 2: Anti-proliferative Activity of this compound in MET-Amplified NSCLC Cell Lines

| Cell Line | Histology | MET Gene Copy Number | IC50 (nmol/L) |

| EBC-1 | Squamous Cell Carcinoma | ~12 | 1 |

| NCI-H1993 | Adenocarcinoma | ~9 | 7 |

Data sourced from Burbridge et al., 2015.[1]

Inhibition of MET Signaling and Induction of Apoptosis

This compound effectively inhibits MET autophosphorylation in MET-amplified cancer cells.[1][2] This targeted inhibition of the MET signaling pathway leads to cell cycle arrest and induction of apoptosis. In the MET-amplified SNU-5 gastric cancer cell line, this compound induced a significant apoptotic response.[1]

Table 3: Inhibition of MET Phosphorylation by this compound in MET-Amplified Gastric Cancer Cell Lines

| Cell Line | IC50 (nmol/L) |

| Hs 746T | 1.4 |

| SNU-5 | 3.9 |

| MKN-45 | 5.1 |

Data sourced from Burbridge et al., 2015. While not NSCLC cell lines, this data demonstrates the cellular mechanism of action.[1]

In Vivo Antitumor Activity

While specific in vivo efficacy data for this compound in NSCLC xenograft models is not detailed in the primary preclinical publication, the study by Burbridge et al. provides robust evidence of its anti-tumor activity in MET-amplified gastric cancer xenograft models. These findings were instrumental in validating the therapeutic potential of this compound in MET-driven tumors.

In two MET-amplified human gastric tumor xenograft models, SNU-5 and Hs 746T, intravenous treatment with this compound led to potent, dose- and time-dependent inhibition of the MET kinase and a significant impact on downstream PI3K/AKT and RAS/MAPK pathways.[1][2] Daily or every-other-day intravenous administration of this compound resulted in dose-dependent tumor regression at well-tolerated doses.[1][2]

Signaling Pathways and Experimental Workflows

MET Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound in inhibiting the HGF/MET signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.

References

SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of SAR125844, a selective MET tyrosine kinase inhibitor, against the clinically relevant MET kinase domain mutations M1250T and Y1235D. The data and protocols presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a key driver of tumorigenesis, metastasis, and angiogenesis when aberrantly activated.[1][2][3] Mutations within the MET kinase domain can lead to constitutive activation and resistance to certain therapeutic agents. This guide focuses on the efficacy of this compound, a potent and highly selective intravenous MET inhibitor, in overcoming the challenges posed by the M1250T and Y1235D mutations.[1][2] Preclinical evidence demonstrates that this compound maintains nanomolar activity against both wild-type MET and these specific mutants, highlighting its potential as a therapeutic option in patients with MET-driven malignancies harboring these alterations.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against wild-type MET and the M1250T and Y1235D mutants has been quantified through both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's activity across these different forms of the MET kinase.

Table 1: Biochemical (Enzymatic) Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| Wild-Type MET | 4.2 |

| M1250T Mutant | 6.5 |

| Y1235D Mutant | 1.7 |

Data sourced from enzymatic homogeneous time-resolved fluorescence (HTRF) assays.[1]

Table 2: Cell-Based Inhibitory Activity of this compound

| Target Expressed in HEK-293T Cells | IC50 (nmol/L) |

| Wild-Type MET | 8.8 |

| M1250T Mutant | 30 |

| Y1235D Mutant | 179 |

Data sourced from cellular phospho-MET ELISA assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the preclinical evaluation of this compound.[1]

Enzymatic Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified MET protein.

-

Materials:

-

Purified recombinant wild-type or mutant (M1250T, Y1235D) MET kinase domain.

-

Biotinylated substrate peptide.

-

ATP.

-

Assay buffer.

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

This compound compound dilutions.

-

-

Procedure:

-

The MET kinase enzyme, substrate peptide, and this compound at various concentrations are incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.

-

After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phospho-MET ELISA Assay

This cell-based assay measures the ability of this compound to inhibit MET autophosphorylation within a cellular context.

-

Cell Line:

-

HEK-293T cells transiently transfected to express either wild-type MET, M1250T MET, or Y1235D MET.

-

-

Procedure:

-

HEK-293T cells are seeded in 96-well plates and transfected with the appropriate MET construct.

-

After a period of expression, the cells are serum-starved.

-

The cells are then treated with varying concentrations of this compound for a defined period.

-

Cells are subsequently lysed to release cellular proteins.

-

The concentration of phosphorylated MET in the cell lysates is quantified using a sandwich ELISA. A capture antibody specific for total MET is coated on the plate, and a detection antibody that recognizes the phosphorylated form of MET is used.

-

The signal is developed and read on a plate reader.

-

IC50 values are determined from the dose-response curve of MET phosphorylation inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: MET Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Assessing this compound Inhibitory Activity.

Caption: this compound Mechanism for Overcoming MET Mutations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacodynamics of SAR125844: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of SAR125844, a potent and selective inhibitor of the MET tyrosine kinase. The information presented is compiled from preclinical studies and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Introduction

This compound is a triazolopyridazine derivative that acts as a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Activation of the MET/HGF (Hepatocyte Growth Factor) signaling pathway is a known driver in various human cancers, promoting tumor initiation, metastasis, and angiogenesis.[3][4] this compound has been developed for intravenous administration to target tumors with MET gene amplification or pathway addiction.[3][4]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3][4] In preclinical models, this inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell migration.[3][5]

In Vivo Pharmacodynamic Profile

The in vivo pharmacodynamic activity of this compound has been primarily evaluated in human gastric cancer xenograft models with MET gene amplification, specifically the SNU-5 and Hs 746T cell lines.[3]

MET Phosphorylation Inhibition

Intravenous administration of this compound leads to a potent, dose- and time-dependent inhibition of MET phosphorylation in vivo.[3]

-

In SNU-5 Tumors: A single intravenous dose of 45 mg/kg resulted in complete (99%) inhibition of pMETY1349 within 1 hour, which was maintained for 4 hours. A partial inhibition (59%) was still observed at 24 hours post-administration.[5]

-

In Hs 746T Tumors: A single intravenous dose of 20 mg/kg led to complete MET kinase inhibition for 4 hours (96%) and significant inhibition at 24 hours (80%), with partial inhibition (61%) still evident at 48 hours.[2] The use of a nanosuspension formulation of this compound demonstrated a prolonged duration of MET kinase inhibition for up to 7 days.[3][4]

Downstream Pathway Modulation

The inhibition of MET phosphorylation by this compound translates to the suppression of downstream signaling molecules. In the SNU-5 xenograft model, a 45 mg/kg intravenous dose resulted in a time-dependent reduction in the phosphorylation of AKT (pAKTS473) and MEK (pMEKS217/221).[5]

Quantitative In Vivo Efficacy

This compound has demonstrated significant dose-dependent anti-tumor activity in MET-amplified xenograft models.

-

SNU-5 Xenograft Model: Daily or every-2-days intravenous treatment with this compound promoted dose-dependent tumor regression at tolerated doses.[3]

-

Hs 746T Xenograft Model: A nanosuspension formulation of this compound administered intravenously resulted in complete tumor regression in 7 out of 8 mice at doses of 53, 106, and 213 mg/kg.[2] At these doses, more than 80% MET inhibition was maintained for 48 to 96 hours.[2]

Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Cell Line | Dose (IV) | Formulation | Time Point | Endpoint | Result |

| Mouse | SNU-5 | 45 mg/kg | Solution | 1-4 hours | pMETY1349 Inhibition | 99% |

| Mouse | SNU-5 | 45 mg/kg | Solution | 24 hours | pMETY1349 Inhibition | 59% |

| Mouse | Hs 746T | 20 mg/kg | Solution | 4 hours | pMET Inhibition | 96% |

| Mouse | Hs 746T | 20 mg/kg | Solution | 24 hours | pMET Inhibition | 80% |

| Mouse | Hs 746T | 20 mg/kg | Solution | 48 hours | pMET Inhibition | 61% |

| Mouse | Hs 746T | 53, 106, 213 mg/kg | Nanosuspension | End of study | Tumor Regression | Complete regression in 7 of 8 mice |

Experimental Protocols

Animal Models and Tumor Implantation

Female SCID mice were used for the in vivo studies.[3] Human gastric cancer cell lines with MET amplification, SNU-5 and Hs 746T, were subcutaneously implanted.[3] Tumors were allowed to grow to a volume of 200-400 mm³ before the commencement of treatment.[3]

Drug Formulation and Administration

For in vivo studies, this compound was formulated in two ways:

-

Solution: Sulfobutylether-β-cyclodextrin 40% in acidified water.[3]

-

Nanosuspension: PVPK17/DOC/Tris (0.4/0.08/0.016%) in dextrose, adjusted to pH 7.4.[3]

The drug was administered intravenously via the tail vein.[3]

Pharmacokinetic Analysis

Blood and tumor samples were collected at various time points (5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) after a single intravenous administration.[3] this compound concentrations in plasma and tumor tissue were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Pharmacodynamic Analysis

Tumor tissues were collected at specified time points after drug administration. The levels of phosphorylated MET (pMET), total MET, phosphorylated AKT (pAKT), total AKT, phosphorylated MEK (pMEK), and total MEK were assessed using Western blotting and ELISA.[5] Immunohistochemistry was also used to evaluate pMET levels in tumor tissue.[5]

Western Blotting Protocol (General)

-

Tissue Lysis: Tumor tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-MET Y1349, MET, p-AKT S473, AKT, p-MEK S217/221, MEK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antitumor Efficacy Studies

Tumor-bearing mice were treated with this compound or vehicle control according to the specified dosing schedule. Tumor volumes were measured regularly (e.g., twice a week) using calipers. The body weight of the animals was also monitored as an indicator of toxicity.[3]

Visualizations

Caption: this compound inhibits MET signaling.

Caption: Workflow for in vivo studies.

References

- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

SAR125844: A Potent and Selective MET Tyrosine Kinase Inhibitor for MET-Amplified Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR125844 is a potent, selective, and intravenously administered small molecule inhibitor of the MET tyrosine kinase. Dysregulation of the MET signaling pathway, primarily through gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a thorough analysis of the MET signaling pathway and the mechanism by which this compound exerts its anti-tumor effects. Quantitative data from preclinical and clinical studies are summarized in structured tables to facilitate understanding and comparison.

Chemical Structure and Physicochemical Properties

This compound is a triazolopyridazine derivative with the IUPAC name 1-[6-[[6-(4-fluorophenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea.[2] Its chemical structure is depicted below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H23FN8O2S2 | [2] |

| Molecular Weight | 550.63 g/mol | [1] |

| CAS Number | 1116743-46-4 | [1] |

| SMILES | C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F | [2] |

| Solubility (DMSO) | 11 mg/mL (19.97 mM) | [1] |

| Solubility (Water) | < 1 mg/mL | [1] |

| Solubility (Ethanol) | < 1 mg/mL | [1] |

| Oral Bioavailability (mice) | ~2% | [1] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[4] The MET signaling pathway plays a crucial role in normal cellular processes such as embryogenesis, tissue regeneration, and wound healing. However, its aberrant activation, often through gene amplification or mutation, is a significant contributor to tumorigenesis, promoting cell proliferation, survival, migration, and invasion.

The binding of the ligand, hepatocyte growth factor (HGF), to the MET receptor induces its dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.

This compound selectively binds to the ATP-binding pocket of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling. This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and inhibition of cell migration in MET-dependent tumor cells.

Preclinical Pharmacology

In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against MET kinase in biochemical and cell-based assays. It effectively inhibits the proliferation of MET-amplified cancer cell lines and induces apoptosis.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Target | IC50 / Ki | Reference |

| Biochemical Assay | Wild-type MET kinase | IC50: 4.2 nM, Ki: 2.8 nM | [4] |

| M1250T mutant MET | IC50: 6.5 nM | [1] | |

| Y1235D mutant MET | IC50: 1.7 nM | [1] | |

| Cell Proliferation | EBC-1 (NSCLC, MET amplified) | IC50: ~10 nM | [1] |

| Hs 746T (Gastric, MET amplified) | IC50: ~5 nM | [1] | |

| SNU-5 (Gastric, MET amplified) | IC50: ~10 nM | [1] | |

| MKN-45 (Gastric, MET amplified) | IC50: ~20 nM | [1] | |

| Apoptosis Induction | SNU-5 (Gastric, MET amplified) | EC50: 6 nM (at 72h) | [1] |

| Cell Migration | PC-3 (HGF-induced) | IC50: 26 nM | [4] |

Table 3: Kinase Selectivity of this compound

| Kinase | IC50 (nM) | Reference |

| MET | 4.2 | [1] |

| RON | ~740 | [1] |

| TRKA/NTRK1 | 39 | [1] |

| TRKB/NTRK2 | 280 | [1] |

| PDGFRα-V561D | 55 | [1] |

| AXL | 87 | [1] |

| MER | 105 | [1] |

In Vivo Activity

In preclinical xenograft models using MET-amplified human cancer cell lines, intravenously administered this compound demonstrated significant anti-tumor activity, including tumor growth inhibition and regression.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Outcome | Reference |

| SNU-5 (Gastric) | 45 mg/kg, i.v., single dose | Tumor regression | [4] |

| Hs 746T (Gastric) | 45 mg/kg, i.v., single dose | Tumor regression | [4] |

| Hs 746T (Gastric) | 20 mg/kg, i.v., nanoformulation | Long-duration pharmacodynamic impact and tumor regression | [4] |

Pharmacokinetics in Mice: Following a single intravenous administration of 20 mg/kg in mice bearing Hs 746T xenografts, this compound exhibited a moderate clearance (3.1 L/h/kg) and a large volume of distribution (4.2 L/kg).[1]

Clinical Development

This compound has been evaluated in a Phase I clinical trial (NCT01391533) in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile, as well as to assess preliminary anti-tumor activity.

Table 5: Summary of Phase I Clinical Trial (NCT01391533) Results

| Parameter | Finding | Reference |

| Patient Population | Advanced solid tumors with high t-MET or MET amplification | [3] |

| Dosing Regimen | Intravenous infusion once weekly | [3] |

| Recommended Dose | 570 mg/m² | [3] |

| Common Adverse Events (Grade 1-2) | Nausea, vomiting, fatigue, diarrhea, headache, infusion site phlebitis, pyrexia | [4] |

| Dose-Limiting Toxicities | Grade 3 transaminase increase (at 570 and 740 mg/m²) | [4] |

| Pharmacokinetics (at 570 mg/m²) | Mean Clearance: 32.2 L/h, Large Volume of Distribution: 528 L | [4] |

| Objective Response Rate (ORR) in MET-amplified NSCLC | 28.6% | [2] |

| Disease Control Rate (DCR) in MET-amplified NSCLC | 77.3% | [2] |

Experimental Protocols

Cell Proliferation Assay

Methodology:

-

Cancer cell lines with known MET gene amplification (e.g., EBC-1, Hs 746T, SNU-5, MKN-45) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for 96 hours.

-

Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which are indicative of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

Methodology:

-

MET-amplified cells (e.g., SNU-5) are seeded in 6-well plates and treated with this compound at various concentrations for 24, 48, and 72 hours.

-

Following treatment, both adherent and floating cells are collected.

-

Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.

-

Cells are stained with a fluorescently-labeled Annexin V (e.g., FITC or Alexa Fluor 488) and a viability dye such as propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

In Vivo Xenograft Studies

Methodology:

-

Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously inoculated with a suspension of MET-amplified human cancer cells (e.g., Hs 746T or SNU-5).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.

-

This compound is administered intravenously according to the specified dosing schedule.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-MET).

Conclusion

This compound is a potent and selective MET kinase inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models of MET-amplified cancers and has shown promising preliminary efficacy in early-phase clinical trials. The data presented in this technical guide support the continued development of this compound as a targeted therapy for patients with tumors harboring MET gene amplification. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this treatment.

References

- 1. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MET-targeted therapies for the treatment of non-small-cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ascopubs.org [ascopubs.org]

SAR125844: A Technical Guide for Researchers Targeting MET-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SAR125844, a selective inhibitor of the MET receptor tyrosine kinase, for the treatment of cancers characterized by MET pathway addiction. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound.

Introduction: The MET Signaling Pathway and Its Role in Cancer

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the MET signaling pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis. Dysregulation of this pathway can occur through various mechanisms, including MET gene amplification, overexpression, mutations, and autocrine/paracrine HGF/MET signaling loops. Consequently, targeting the MET pathway has emerged as a promising therapeutic strategy for a range of solid tumors.

This compound: A Potent and Selective MET Inhibitor

This compound is a selective, ATP-competitive small molecule inhibitor of the MET kinase. Administered intravenously, it is designed to specifically target cancers with MET pathway addiction.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth, proliferation, and survival. By blocking these signals, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on MET signaling.

Preclinical Data

The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potency and selectivity for MET-addicted cancers.

In Vitro Activity

This compound has shown potent inhibitory activity against MET kinase in biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (nmol/L) |

| Biochemical Assay | Wild-type MET kinase | 4.2 |

| Cell-Based Assay (MET Phosphorylation) | Hs 746T (Gastric Cancer) | 1.4 |

| SNU-5 (Gastric Cancer) | 3.9 | |

| MKN-45 (Gastric Cancer) | 5.1 |

This compound selectively inhibits the proliferation of cancer cell lines with MET gene amplification.

Table 2: Anti-proliferative Activity of this compound in MET-Amplified Cell Lines

| Cell Line | Cancer Type | MET Gene Copy Number | Proliferation IC50 (nmol/L) |

| Hs 746T | Gastric | 29 | 1 |

| SNU-5 | Gastric | 13 | 1 |

| MKN-45 | Gastric | 21 | 2 |

| EBC-1 | Lung | ~10 | 1 |

| NCI-H1993 | Lung | ~9 | 7 |

| OE-33 | Esophageal | ~32 | 3 |

In Vivo Activity

In vivo studies using xenograft models of human cancers with MET amplification have demonstrated the potent anti-tumor efficacy of this compound.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in MET-Amplified Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| SNU-5 | Gastric | 45 mg/kg, IV, daily | Potent tumor regression |

| Hs 746T | Gastric | 20 mg/kg, IV, every 2 days | Significant tumor regression |

Clinical Data

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors, with a focus on those with MET amplification.

Phase I Study in Advanced Solid Tumors (NCT01391533)

This first-in-human study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of this compound.

Table 4: Summary of Efficacy in the Dose-Expansion Cohort of NCT01391533 (570 mg/m²)

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Best Overall Response |

| MET-amplified NSCLC | 22 | 18.2% | 4 Partial Responses |

| Other MET-amplified tumors | 11 | - | 2 Partial Responses |

Note: The MTD was established at 570 mg/m² administered weekly via intravenous infusion.

Phase I Study in Asian Patients with Advanced Solid Tumors (NCT01657214)

This study evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in an Asian patient population.

Table 5: Summary of Efficacy in the Dose-Expansion Cohort of NCT01657214 (570 mg/m²)

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Best Overall Response |

| MET-amplified Gastric Cancer | 14 | 14.3% | 2 Partial Responses, 6 Stable Disease, 6 Progressive Disease |

| Other MET-amplified tumors | 5 | 0% | 1 Stable Disease, 4 Progressive Disease |

Experimental Protocols